Cas no 939968-08-8 (2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

Il composto 2,6-difluoro-4-(tetrametil-1,3,2-diossaborolan-2-il)anilina è un derivato borato aromatico fluorurato, caratterizzato da un gruppo amminico in posizione para rispetto al gruppo diossaborolano tetrametilico. La presenza dei due atomi di fluoro in posizione orto aumenta l'elettron-deficienza dell'anello aromatico, migliorando la reattività in reazioni di accoppiamento incrociato catalizzate da palladio. Il gruppo diossaborolano offre elevata stabilità all'aria e all'umidità, semplificando la manipolazione in condizioni ambientali. Questo intermedio è particolarmente utile in sintesi farmaceutiche avanzate e nella preparazione di materiali funzionali, grazie alla sua combinazione di stabilità e reattività controllata. La struttura molecolare bilancia proprietà elettroniche e steriche, rendendolo un prezioso building block in chimica organometallica.
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline structure
939968-08-8 structure
Product Name:2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Numero CAS:939968-08-8
MF:C12H16BF2NO2
MW:255.06875038147
MDL:MFCD16996398
CID:2102110
PubChem ID:59231931
Update Time:2025-11-02

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,6-DIFLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ANILINE
    • 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
    • 2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • JGOZEXIYNJERIP-UHFFFAOYSA-N
    • SCHEMBL59540
    • SY029069
    • DB-392137
    • 4-Amino-2,6-difluorophenylboronic acid pinacol ester
    • AKOS027255880
    • W11438
    • 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-aniline
    • AS-54949
    • MB20669
    • CS-0038465
    • 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
    • (4-Amino-3,5-difluorophenyl)boronic acid pinacol ester
    • 1-Amino-2,6-difluorobenzene-4-boronic Acid Pinacol Ester
    • 939968-08-8
    • 4-AMINO-3,5-DIFLUOROPHENYLBORONIC ACID PINACOL ESTER
    • 4-Amino-2,6-difluorophenylbronic acid, pinacol ester
    • MFCD16996398
    • 2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • MDL: MFCD16996398
    • Inchi: 1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,16H2,1-4H3
    • Chiave InChI: JGOZEXIYNJERIP-UHFFFAOYSA-N
    • Sorrisi: FC1C(N)=C(F)C=C(B2OC(C)(C)C(C)(C)O2)C=1

Proprietà calcolate

  • Massa esatta: 255.1242152g/mol
  • Massa monoisotopica: 255.1242152g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 1
  • Complessità: 299
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 44.5Ų

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2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 90 °C
Riferimento
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Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  3 h, 110 °C
Riferimento
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Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  overnight, rt → 90 °C
Riferimento
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Metodo di produzione 4

Condizioni di reazione
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Riferimento
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Metodo di produzione 5

Condizioni di reazione
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Riferimento
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Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 100 °C
Riferimento
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Metodo di produzione 7

Condizioni di reazione
Riferimento
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Metodo di produzione 8

Condizioni di reazione
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Riferimento
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Chapman, Timothy M.; Osborne, Simon A.; Wallace, Claire; Birchall, Kristian; Bouloc, Nathalie; et al, Journal of Medicinal Chemistry, 2014, 57(8), 3570-3587

Metodo di produzione 9

Condizioni di reazione
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Metodo di produzione 10

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Metodo di produzione 11

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Metodo di produzione 12

Condizioni di reazione
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Metodo di produzione 13

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Metodo di produzione 14

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Metodo di produzione 16

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Metodo di produzione 17

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2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Raw materials

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Preparation Products

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:939968-08-8)2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Numero d'ordine:A922405
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 14:32
Prezzo ($):341.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:939968-08-8)2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
A922405
Purezza:99%
Quantità:5g
Prezzo ($):341.0
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